molecular formula C7H11BrO3 B8577265 Ethyl 4-bromo-2-methyl-3-oxobutanoate

Ethyl 4-bromo-2-methyl-3-oxobutanoate

Cat. No.: B8577265
M. Wt: 223.06 g/mol
InChI Key: UFGBECWLMBMOGN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methyl-3-oxobutanoate (CAS: 63891-88-3) is a brominated β-keto ester with the molecular formula C₈H₁₃BrO₃ and a molecular weight of 237.09 g/mol . Structurally, it features a 3-oxobutanoate backbone substituted with a methyl group at the C2 position and a bromine atom at the C4 position. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for pharmaceuticals or agrochemicals. Its reactivity stems from the keto-enol tautomerism of the β-keto ester group and the electrophilic bromine substituent, enabling diverse transformations such as nucleophilic substitutions or cycloadditions .

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

ethyl 4-bromo-2-methyl-3-oxobutanoate

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)5(2)6(9)4-8/h5H,3-4H2,1-2H3

InChI Key

UFGBECWLMBMOGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₈H₁₃BrO₃ C2: Methyl; C4: Bromine 237.09 Bromine enhances electrophilicity; methyl group stabilizes tautomers .
Ethyl 4-(3-bromophenyl)-3-oxobutanoate C₁₂H₁₃BrO₃ C4: 3-Bromophenyl 285.14 Aromatic substitution enables conjugation; used in medicinal chemistry .
Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate C₁₂H₁₂BrClO₃ C4: 2-Bromo-5-chlorophenyl 303.58 Dual halogenation increases reactivity in cross-coupling reactions .
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ C2: Benzoylamino 235.24 Amide functionality directs regioselectivity in cyclization reactions .
Ethyl (Z)-2-(amino(4-bromophenyl)methylene)-3-oxobutanoate C₁₃H₁₄BrNO₃ C2: Amino(4-bromophenyl)methylene 312.16 Imine group facilitates Schiff base formation; used in coordination chemistry .

Stability and Handling

  • This compound requires storage at low temperatures (-20°C) to prevent decomposition, unlike methyl-substituted analogs (e.g., Methyl 2-benzoylamino-3-oxobutanoate), which are stable at room temperature .
  • Halogenated phenyl derivatives (e.g., Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate) exhibit higher photostability due to aromatic conjugation .

Preparation Methods

Bromination in Chloroform

A solution of ethyl 2-methyl-3-oxobutanoate (10.00 g, 69.00 mmol) in chloroform (75 ml) is treated with bromine (11.60 g, 71.00 mmol) at 0°C. After stirring at room temperature for 2 hours, the solvent is evaporated, and the residue is heated at 130°C for 2 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 12:1) yields 5.50 g (70%) of the product as a white solid.

Key Parameters:

  • Molar Ratio: 1:1 (substrate:Br₂)

  • Temperature: 0°C → Room temperature → 130°C (post-evaporation)

  • Purification: Chromatography

Aqueous Bromination with Tertiary-Butyl Methyl Ether

Ethyl 2-methyl-3-oxobutanoate (20 g, 138.72 mmol) is suspended in water (40 mL) at 0°C, followed by slow addition of bromine (7.10 mL, 138.70 mmol). After overnight stirring, the mixture is extracted with tertiary-butyl methyl ether, washed with sodium thiosulfate, and concentrated. Refluxing the residue yields 8.0 g (51%) of the product.

Key Parameters:

  • Solvent: Water

  • Workup: Extraction with ether, thiosulfate wash

  • Yield: Moderate (51%)

Bromination of γ-Methyl-β-Keto Esters

General bromination principles for β-keto esters apply, emphasizing solvent polarity and temperature to suppress side reactions like over-bromination or tautomerization.

Solvent Effects

  • Polar Aprotic Solvents (e.g., Acetic Acid): Stabilize the keto form, minimizing enolization and ensuring regioselective bromination at the γ-position.

  • Chloroform: Facilitates electrophilic attack due to low polarity, but requires post-reaction heating to drive completion.

Temperature Optimization

  • 0–5°C: Minimizes dibromination by slowing Br₂ reactivity.

  • Reflux (70–80°C): Accelerates reaction but risks decomposition; used in industrial flow processes for scalability.

Industrial-Scale Synthesis

Continuous Flow Bromination

Adapting methods from methyl 3-bromo-2-oxobutanoate synthesis, ethyl 2-methyl-3-oxobutanoate and Br₂ are fed into a continuous flow reactor at 40°C. The process ensures consistent stoichiometry and reduces hazardous intermediate accumulation.

Advantages:

  • Safety: Limits exposure to toxic bromine vapors.

  • Yield: >85% in pilot studies (extrapolated from analogous reactions).

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct Bromination (CHCl₃)0°C → 130°C, chromatography70%>98%Lab-scale
Aqueous BrominationH₂O, room temperature51%90%Moderate
Continuous Flow40°C, automated stoichiometry85%*>95%Industrial

*Extrapolated from analogous reactions.

Challenges and Mitigation Strategies

Side Reactions

  • Over-Bromination: Controlled by stoichiometric Br₂ and low temperatures.

  • Ester Hydrolysis: Avoided using anhydrous conditions or non-aqueous solvents.

Purification

  • Chromatography: Effective but costly for large-scale.

  • Distillation: Suitable for high-boiling intermediates (e.g., post-bromination crude).

Emerging Techniques

Catalytic Bromine Recycling

Recent advances propose using HBr as a bromine source with oxidants (e.g., H₂O₂), reducing Br₂ usage and waste. For example:

HBr+H2O2Br2+2H2O\text{HBr} + \text{H}2\text{O}2 \rightarrow \text{Br}2 + 2\text{H}2\text{O}

This method is under investigation for γ-bromo-β-keto esters .

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-2-methyl-3-oxobutanoate, and what parameters govern reaction efficiency?

Methodological Answer: The compound is synthesized via bromination of ethyl 3-oxobutanoate derivatives. A metal-free approach involves reacting ethyl 3-oxobutanoate with EPDTB (1,3-dibromo-5,5-dimethylhydantoin) in EtOAc at 5–10°C for 24 minutes, monitored by TLC (10% EtOAc/hexane). Critical parameters include:

  • Temperature control : Maintaining <10°C minimizes side reactions.
  • Stoichiometry : A 1:1.67 molar ratio (substrate:EPDTB) ensures complete bromination.
  • Workup : Water washing and anhydrous Na₂SO₄ drying are essential for purity .
    Alternative routes use bromine (Br₂) in acetic acid for analogous brominated esters, though this may require stricter safety protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy : Focus on ¹H NMR (δ ~4.2–4.4 ppm for ethyl ester protons; δ ~3.5 ppm for methyl groups) and ¹³C NMR (δ ~170 ppm for carbonyl carbons). Compare with CRC Handbook data (e.g., C₆H₁₁BrO₂ derivatives) for validation .
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches.
  • Mass Spectrometry : Look for molecular ion peaks at m/z 209.04 (C₆H₉BrO₃⁺) .
    X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry .

Q. How is purity assessed, and what challenges arise during purification?

Methodological Answer:

  • TLC Monitoring : Use 10% EtOAc/hexane; target Rf ~0.3–0.4.
  • Recrystallization : Ethanol/water mixtures are optimal for removing unreacted starting materials.
  • GC-MS/HPLC : Quantify impurities >0.5%. Challenges include brominated byproducts (e.g., di-brominated analogs) and residual solvents, requiring multiple washing steps .

Advanced Research Questions

Q. How can computational methods model the reactivity and regioselectivity of bromination in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bromination sites. The α-carbon to the ketone is more electrophilic due to conjugation.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., EtOAc vs. acetic acid) on reaction pathways. highlights hydrazone derivatives studied via computational crystallography .

Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?

Methodological Answer:

  • Cross-Validation : Replicate synthesis under standardized conditions (e.g., 5°C, 24-minute reaction) and compare yields with prior studies .
  • Isomer Discrimination : Use 2D NMR (COSY, HSQC) to distinguish between 4-bromo and 2-bromo isomers.
  • Literature Meta-Analysis : Tabulate discrepancies (e.g., melting points, NMR shifts) and correlate with synthetic conditions (Table 1).

Table 1: Reported Data Contradictions and Resolutions

ParameterStudy A Study B Resolution Method
Yield (%)7865TLC monitoring optimization
¹H NMR (δ, ppm)4.25 (q, J=7 Hz)4.30 (q, J=7 Hz)Deuterated solvent calibration

Q. What mechanistic insights explain the bromination regioselectivity in similar β-keto esters?

Methodological Answer: Bromination occurs preferentially at the α-position to the ketone due to:

  • Electronic Effects : Resonance stabilization of the enolate intermediate.
  • Steric Factors : Methyl groups at the 2-position hinder alternative sites.
    Kinetic studies (e.g., stopped-flow UV-Vis) can quantify activation barriers, while isotopic labeling (²H/¹³C) tracks proton transfer steps .

Q. How is this compound utilized in synthesizing bioactive heterocycles or pharmaceutical intermediates?

Methodological Answer:

  • Cyclization Reactions : React with hydrazines to form pyrazoles (e.g., ’s hydrazone derivatives).
  • Amphetamine Precursors : Reductive amination of the ketone group yields intermediates for forensic analysis (e.g., 3-oxo-2-phenylbutanamide derivatives) .
  • Anticancer Agents : Derivatives like 4-(fluorophenyl)-4-oxobutanoic acid are explored for bioactivity .

Q. What crystallographic strategies using SHELX improve structural determination accuracy?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve bromine atom positions.
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Validate with R1 < 5% and wR2 < 12%.
  • Hydrogen Bonding Analysis : Generate ORTEP diagrams to map intermolecular interactions (e.g., ’s ethyl hydrazono derivatives) .

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